molecular formula C14H14N2OS B11684932 N'-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11684932
M. Wt: 258.34 g/mol
InChI Key: KGZUGLOSXHQBLV-XNTDXEJSSA-N
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Description

N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a thiophene ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 3-methylbenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways involved in processes like cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

N’-[(E)-(3-methylphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(3-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide: Similar structure but with a bromine atom instead of a methyl group.

    N’-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide: Contains a methoxy group instead of a methyl group.

    N’-[(E)-(3-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide: Features a nitro group instead of a methyl group.

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H14N2OS/c1-11-4-2-5-12(8-11)10-15-16-14(17)9-13-6-3-7-18-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+

InChI Key

KGZUGLOSXHQBLV-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)CC2=CC=CS2

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)CC2=CC=CS2

solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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